Tert-butyl 2-(3-cyanophenyl)acetate
Description
tert-Butyl 2-(3-cyanophenyl)acetate is a synthetic ester compound characterized by a tert-butyl ester group and a 3-cyanophenyl substituent. It is frequently employed as an intermediate in organic synthesis, particularly in palladium-catalyzed α-arylation reactions. Evidence from a high-yield (90%) synthesis via palladium catalysis highlights its utility in forming zinc enolates, which are pivotal for constructing complex aryl-acetate frameworks . The compound’s structural confirmation is supported by detailed NMR spectroscopy: $ ^1H $ NMR (CDCl$_3$) reveals resonances at δ 7.58–7.51 (3H, m) and 7.43 (1H, dd), while $ ^{13}C $ NMR confirms the carbonyl signal at δ 169.8 ppm and the tert-butyl carbons at δ 81.7 and 28.2 ppm .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl 2-(3-cyanophenyl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14/h4-7H,8H2,1-3H3 |
InChI Key |
DKLYLPMCYMCABA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers: 2-Cyanophenyl vs. 3-Cyanophenyl Derivatives
The positional isomer tert-butyl 2-(2-cyanophenyl)acetate (CAS 595570-54-0) shares the same molecular formula (C${13}$H${15}$NO$_2$) but differs in the cyano group’s placement on the phenyl ring (2-position vs. 3-position). This positional variance influences electronic and steric properties:
- Synthetic Utility: Both isomers are synthesized via palladium-catalyzed α-arylation, but the 3-cyano derivative’s higher symmetry may contribute to its superior crystallization behavior .
Halogen-Substituted Analogues: Bromophenyl Derivatives
tert-Butyl 2-(3-bromophenyl)acetate (CID 53936336) and tert-butyl 2-(4-bromophenyl)acetate (CAS 33155-58-7) replace the cyano group with bromine. Key distinctions include:
- Reactivity: Bromine’s larger atomic radius and lower electronegativity (vs. cyano) make bromophenyl derivatives more reactive in Suzuki-Miyaura couplings, whereas the cyano group’s electron-withdrawing nature enhances stability toward nucleophilic attack .
Ester Group Variations: Ethyl vs. tert-Butyl Esters
Ethyl 2-phenylacetoacetate (CAS 5413-05-8, C${12}$H${14}$O$_3$) differs in both the ester group (ethyl vs. tert-butyl) and the presence of a β-keto moiety. Comparative insights:
- Thermal Stability : tert-Butyl esters are more resistant to thermal degradation due to the bulky alkyl group stabilizing the ester carbonyl .
Complex Derivatives: Sulfonyl and Heterocyclic Modifications
tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate (C${18}$H${18}$N$2$O$4$S, MW 358.40) incorporates a pyridine ring and sulfonyl group, leading to:
- Crystallographic Features: Monoclinic crystal system (space group P21/c) with intramolecular C–H⋯O hydrogen bonds forming an S(6) ring. Intermolecular C–H⋯N/O interactions create a 3D network, enhancing thermal stability .
Functional Group Impact on Physicochemical Properties
| Compound | Substituent | Melting Point/Stability | Key Interactions |
|---|---|---|---|
| tert-Butyl 2-(3-cyanophenyl)acetate | Cyano (meta) | Not reported | Aromatic π-stacking |
| tert-Butyl 2-(4-bromophenyl)acetate | Bromo (para) | Not reported | Halogen bonding potential |
| Ethyl 2-phenylacetoacetate | β-Ketoester | Lower thermal stability | Keto-enol tautomerism |
| Sulfonyl-pyridine derivative | Sulfonyl, pyridine | 423 K (melting point) | C–H⋯O/N hydrogen bonding |
- Electronic Effects: Cyano groups reduce electron density on the phenyl ring, increasing electrophilicity, whereas amino groups (e.g., in ethyl 2-(3-aminophenyl)acetate) enhance nucleophilicity .
- Solubility : Sulfonyl and pyridine groups improve aqueous solubility compared to purely hydrophobic tert-butyl esters .
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